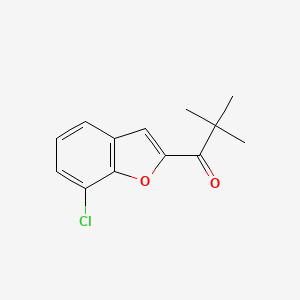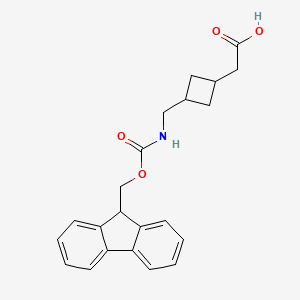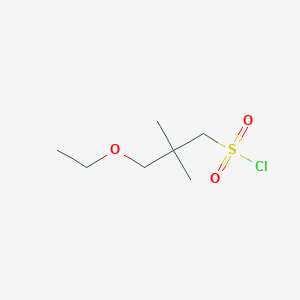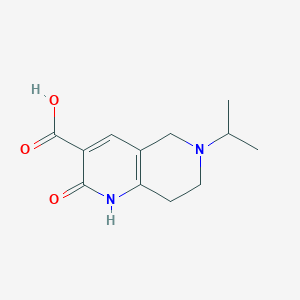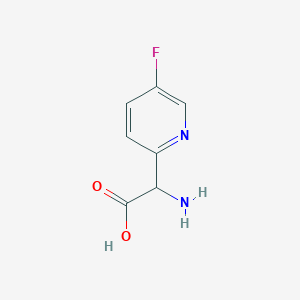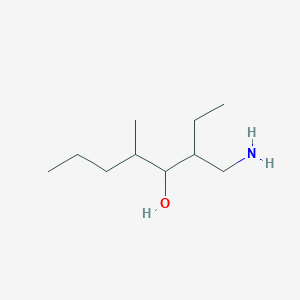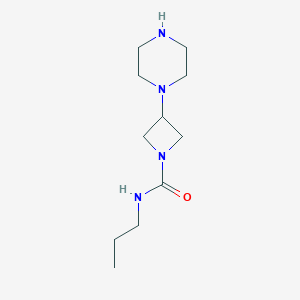![molecular formula C8H12N2O2S2 B15325820 3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine](/img/structure/B15325820.png)
3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine is a synthetic organic compound that belongs to the class of diazirines. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by covalently linking a photoactivatable probe to a target molecule upon exposure to light.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine typically involves multiple steps:
Formation of the diazirine ring: This can be achieved through the reaction of a suitable precursor with a diazo compound under specific conditions.
Introduction of the but-3-yn-1-yl group: This step may involve a coupling reaction, such as a Sonogashira coupling, to attach the alkyne group.
Attachment of the methanesulfonylsulfanyl group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
科学的研究の応用
3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine has several scientific research applications:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the identification of protein-protein interactions and mapping of active sites.
Medicine: Potential use in drug discovery and development for targeting specific biomolecules.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can covalently bond to nearby molecules, allowing for the identification and study of molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied.
類似化合物との比較
Similar Compounds
3-(But-3-yn-1-yl)-3H-diazirine: Lacks the methanesulfonylsulfanyl group, making it less versatile in certain reactions.
3-(But-3-yn-1-yl)-3-[2-(methylthio)ethyl]-3H-diazirine: Similar structure but with a methylthio group instead of methanesulfonylsulfanyl, affecting its reactivity and applications.
Uniqueness
3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine is unique due to the presence of both the alkyne and methanesulfonylsulfanyl groups, which provide distinct reactivity and versatility in chemical reactions and applications.
特性
分子式 |
C8H12N2O2S2 |
|---|---|
分子量 |
232.3 g/mol |
IUPAC名 |
3-but-3-ynyl-3-(2-methylsulfonylsulfanylethyl)diazirine |
InChI |
InChI=1S/C8H12N2O2S2/c1-3-4-5-8(9-10-8)6-7-13-14(2,11)12/h1H,4-7H2,2H3 |
InChIキー |
BUXPGBGDYNOUHW-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)SCCC1(N=N1)CCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




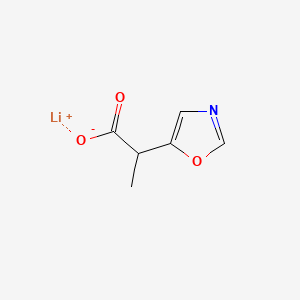
![2-(Propylthio)spiro[3.4]octane-2-carboxylic acid](/img/structure/B15325764.png)
